molecular formula C16H30O3 B099511 16-Hydroxyhexadec-9-enoic acid CAS No. 17278-80-7

16-Hydroxyhexadec-9-enoic acid

Cat. No.: B099511
CAS No.: 17278-80-7
M. Wt: 270.41 g/mol
InChI Key: RPQJFAIEPUKQHK-UHFFFAOYSA-N
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Description

16-Hydroxyhexadec-9-enoic acid is a long-chain fatty acid with a hydroxyl group at the terminal carbon and a double bond at the ninth position. It is a monounsaturated fatty acid and is known for its unique structural properties. This compound is also referred to as 9-Hexadecenoic acid, 16-hydroxy-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxyhexadec-9-enoic acid can be achieved through various methods, including the macrolactonization of seco acids. This involves the activation of one or both terminal functional groups in the seco acid, followed by cyclization to form the desired compound . Common reagents used in these reactions include tert-butoxycarbonyl, bis(2-oxo-3-oxazolidynyl)phosphonium chloride, and pyridinium chlorochromate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound.

Chemical Reactions Analysis

Types of Reactions

16-Hydroxyhexadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and saturated fatty acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

16-Hydroxyhexadec-9-enoic acid has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on human health.

    Industry: Utilized in the production of cosmetics, fragrances, and other consumer products.

Mechanism of Action

The mechanism of action of 16-Hydroxyhexadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules. The compound can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

16-Hydroxyhexadec-9-enoic acid can be compared with other similar compounds, such as:

  • 18-Hydroxyoleic acid
  • 18-Hydroxylinoleic acid
  • 16-Hydroxy-5-hexadecenoic acid
  • 16-Hydroxy-6-hexadecenoic acid

These compounds share similar structural features but differ in the position of the hydroxyl group and double bond, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

16-hydroxyhexadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQJFAIEPUKQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCO)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306589
Record name 16-Hydroxy-9-hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17278-80-7
Record name 16-Hydroxy-9-hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17278-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Hydroxy-9-hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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